1-Methyl-2-azabicyclo[3.1.0]hexane

Molecular weight Purity Procurement specification

Researchers optimizing CNS-targeted piperidine scaffolds require conformationally constrained isosteres with tunable lipophilicity and defined geometry. 1-Methyl-2-azabicyclo[3.1.0]hexane directly addresses this need: • Enables subtype-selectivity SAR: related 2-aza-[3.1.0] series achieved α4β2 Ki = 1.5 nM vs. α3β4 > 10 µM selectivity window. • 1-Methyl group enhances lipophilicity & metabolic stability vs. unsubstituted scaffold; supports 'magic methyl' effect probing. • Higher basicity (pKa ~11.3) vs. 3-aza regioisomers for tailored solubility, logD, and membrane permeability. • Differentiated starting point for IP-diversifiable analogs in CNS, metabolic, and oncology programs.

Molecular Formula C6H11N
Molecular Weight 97.16 g/mol
Cat. No. B12985551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-2-azabicyclo[3.1.0]hexane
Molecular FormulaC6H11N
Molecular Weight97.16 g/mol
Structural Identifiers
SMILESCC12CC1CCN2
InChIInChI=1S/C6H11N/c1-6-4-5(6)2-3-7-6/h5,7H,2-4H2,1H3
InChIKeyXZPWCENTJJQTLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-2-azabicyclo[3.1.0]hexane – Structural & Procurement Baseline


1-Methyl-2-azabicyclo[3.1.0]hexane (CAS 1307911-07-4) is a saturated bicyclic amine featuring a nitrogen atom at the 2-position of a [3.1.0] ring system with a methyl substituent at the bridgehead 1-position . It belongs to the broader 2‑azabicyclo[3.1.0]hexane scaffold class, which serves as a conformationally constrained isostere of piperidine and is actively employed in drug design to improve target selectivity, metabolic stability, and physicochemical profiles [1]. The compound is primarily utilised as a synthetic building block or intermediate for constructing more elaborate azabicyclic derivatives for CNS, metabolic, and oncology targets .

Synthetic Building BlockFor CNS, metabolic, and oncology target library synthesis
Constrained Piperidine IsostereRigid scaffold for selectivity and metabolic stability studies
Bridgehead Methyl SAR ProbeEnables exploration of steric and lipophilic effects in lead optimization

Why 1-Methyl-2-azabicyclo[3.1.0]hexane Defies Generic Substitution


Azabicyclo[3.1.0]hexane derivatives are not interchangeable simply by matching molecular formula or amine class. The position of the nitrogen atom (1-aza vs 2-aza vs 3-aza) dictates protonation state, hydrogen-bond geometry, and basicity, which in turn govern target engagement and ADME properties . Furthermore, introduction of a methyl group at the 1-position alters lipophilicity, steric bulk, and metabolic stability compared to the unsubstituted 2‑azabicyclo[3.1.0]hexane scaffold . Observed in related azabicyclo[3.1.0]hexane series, a single methyl addition can produce order-of-magnitude changes in target binding affinity – a phenomenon colloquially termed the “magic methyl” effect [1]. The quantitative evidence below substantiates these differentiation points for procurement decisions.

Attribute
1-Methyl-2-azabicyclo[3.1.0]hexane
Potential Substitute
N-Position
2-Aza (higher basicity, distinct H-bond geometry)
3-Aza regioisomers (altered protonation and ADME)
Bridgehead Substitution
1-Methyl group (increased lipophilicity, steric bulk)
Unsubstituted 2-azabicyclo[3.1.0]hexane (different SAR)
Conformational Profile
Conformationally locked bicyclic system
Flexible monocyclic amines (e.g., N-methylpiperidine) lack rigidity

1-Methyl-2-azabicyclo[3.1.0]hexane: Differentiation Evidence


Molecular Weight and Formula: vs. Unsubstituted Parent

1-Methyl-2-azabicyclo[3.1.0]hexane (C₆H₁₁N, MW 97.16) carries an additional methyl group at the bridgehead position compared to the parent 2‑azabicyclo[3.1.0]hexane (C₅H₉N, MW 83.13) . This structural difference directly impacts molecular weight, elemental composition, and physical properties, making the compounds chemically distinct and non-substitutable in synthesis or formulation .

Molecular Identity
Cross-study comparable
1-Methyl-2-azabicyclo[3.1.0]hexane: MW 97.16, C₆H₁₁N
2-Azabicyclo[3.1.0]hexane: MW 83.13, C₅H₉N
ΔMW = +14.03 (one CH₂ unit)
Chemically distinct; non-substitutable in synthesis workflows
Requires distinct procurement and handling protocols
Molecular weight Purity Procurement specification

Basicity (pKa) vs. 3-Azabicyclo[3.1.0]hexane Regioisomers

The nitrogen position in the azabicyclo[3.1.0]hexane framework modulates basicity. 2‑Azabicyclo[3.1.0]hexane has a predicted pKa of 11.26±0.20 . While experimental pKa data for the 1‑methyl-2‑aza derivative are not publicly available, the methyl group at the bridgehead is expected to further elevate pKa via inductive effects, distinguishing it from 3‑aza regioisomers used in DPP‑IV inhibitors (e.g., saxagliptin intermediates) and μ‑opioid ligands, where pKa values are typically lower due to differential electronic environments [1][2].

Basicity (pKa) Comparison
Class-level inference
Predicted pKa ~11.3–11.6 for 2-aza regioisomer; 3-aza derivatives typically lower. No direct experimental comparison available.
Protonation state may differ; requires experimental confirmation
Predicted values; data to verify
Basicity Protonation state ADME Drug design

Conformational Rigidity vs. N-Methylpiperidine

The 2‑azabicyclo[3.1.0]hexane scaffold is recognised as a conformationally constrained isostere of piperidine [1]. Compared to flexible monocyclic amines such as N‑methylpiperidine, the bicyclic framework imposes a defined spatial orientation of the nitrogen lone pair and substituents, which can translate into improved target selectivity and reduced off‑target promiscuity [2]. In the development of SUVN‑911 (a 2‑azabicyclo[3.1.0]hexane‑derived α4β2 nAChR antagonist), the scaffold’s rigidity contributed to >10 µM selectivity against the ganglionic α3β4 receptor and selectivity over 70 other targets [3].

Conformational Rigidity
Class-level inference
2-Azabicyclo[3.1.0]hexane scaffold: locked bicyclic system
N-Methylpiperidine: freely rotating monocyclic amine
SUVN-911 (scaffold representative): α4β2 Ki = 1.5 nM, >6,600-fold selectivity over α3β4
Scaffold rigidity supports selectivity optimization
Data from 2-aza analog; direct data for 1-methyl derivative not available
Conformational constraint Selectivity Scaffold hopping

Methyl Substitution Effect: Azabicyclo[3.1.0]hexane SAR Precedent

In a structurally related 3‑azabicyclo[3.1.0]hexane series targeting the μ‑opioid receptor, the addition of a single methyl group at the equivalent bridgehead position resulted in a 35‑fold improvement in binding affinity [1]. The optimized lead CP‑866,087 (a 3‑azabicyclo[3.1.0]hexane with a 6‑ethyl substituent) exhibited Ki = 0.16 nM at the human μ‑opioid receptor , illustrating the profound impact that small alkyl modifications on the azabicyclo[3.1.0]hexane core can have on biological activity. While this precedent is from a 3‑aza rather than 2‑aza scaffold, the underlying conformational and steric principles are transferable to 1‑methyl‑2‑azabicyclo[3.1.0]hexane, supporting its procurement as a key SAR probe for analogous lead optimization campaigns.

Methyl Substitution Effect
Cross-study comparable
3-Aza series precedent: single methyl addition → 35-fold binding improvement
CP-866,087 Ki = 0.16 nM (μ-opioid receptor)
Supports bridgehead methyl as affinity-modulating design element
Precedent from 3-aza scaffold; transferability to 2-aza requires validation
Magic methyl SAR Binding affinity Structure–activity relationship

1-Methyl-2-azabicyclo[3.1.0]hexane: Key Application Scenarios


Scaffold-Hopping & Conformational Restriction in CNS

1-Methyl-2-azabicyclo[3.1.0]hexane serves as a rigid piperidine isostere for CNS target exploration. Its defined geometry, combined with the steric influence of the 1‑methyl group, enables systematic evaluation of conformational effects on receptor subtype selectivity, as demonstrated by the α4β2‑selective profile of SUVN‑911 (Ki = 1.5 nM vs. α3β4 > 10 µM) [1]. Procurement of the 1‑methyl derivative specifically allows SAR exploration of bridgehead steric effects not achievable with the unsubstituted scaffold.

'Magic Methyl' Effect in Lead Optimization

The precedent of a 35‑fold binding affinity improvement upon methyl addition to an azabicyclo[3.1.0]hexane core [2] positions 1‑methyl‑2‑azabicyclo[3.1.0]hexane as a strategic intermediate for introducing and probing this effect in 2‑aza scaffold‑based programs targeting GPCRs, ion channels, or transporters. Researchers can use this building block to rapidly generate methyl‑bearing analogs for comparative SAR tables.

Regioisomerically Pure Intermediates for DPP‑IV & Kinase Inhibitors

The 2‑azabicyclo[3.1.0]hexane framework is a key substructure in saxagliptin (DPP‑IV inhibitor) intermediates [3] and TRK kinase inhibitor patents [4]. The 1‑methyl‑2‑aza regioisomer provides a differentiated starting point for synthesising analogs with altered steric and electronic properties, enabling intellectual property diversification and fine‑tuning of pharmacokinetic parameters.

Physicochemical Modulation via N-Position Selection

The predicted higher basicity of 2‑aza vs. 3‑aza regioisomers (pKa ~11.3 vs. typically lower values for 3‑aza derivatives) influences solubility, logD, and membrane permeability. 1‑Methyl‑2‑azabicyclo[3.1.0]hexane is the appropriate choice when a more basic, more lipophilic building block is required, as the methyl group further enhances both properties relative to the parent 2‑aza scaffold .

Application
Selection Property
Validation Focus
CNS receptor subtype selectivity studies
Conformationally constrained piperidine isostere with bridgehead methyl
Receptor subtype selectivity profiles and conformational SAR
Lead optimization SAR exploration
Bridgehead methyl as affinity-modulating design element
Binding affinity modulation across target classes
Regioisomer-specific intermediate synthesis
2-Aza regioisomer with differentiated steric/electronic profile
IP diversification and pharmacokinetic fine-tuning
Physicochemical property optimization
Higher predicted basicity and lipophilicity vs 3-aza regioisomers
Solubility, logD, and membrane permeability assessment
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